molecular formula C11H15NO4S B8413288 N-(Ethylsulfonyl)-D-phenylalanine CAS No. 172317-19-0

N-(Ethylsulfonyl)-D-phenylalanine

Cat. No.: B8413288
CAS No.: 172317-19-0
M. Wt: 257.31 g/mol
InChI Key: NYNHAVLNFKMZBJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Ethylsulfonyl)-D-phenylalanine is a synthetic derivative of D-phenylalanine, characterized by an ethylsulfonyl (-SO₂-C₂H₅) group attached to the amino nitrogen. This modification enhances its metabolic stability and alters its physicochemical properties compared to unmodified phenylalanine. The ethylsulfonyl group introduces both steric bulk and electron-withdrawing effects, which influence its interactions with biological targets, solubility, and pharmacokinetic profiles.

Properties

CAS No.

172317-19-0

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

(2R)-2-(ethylsulfonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C11H15NO4S/c1-2-17(15,16)12-10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

NYNHAVLNFKMZBJ-SNVBAGLBSA-N

Isomeric SMILES

CCS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Comparisons:

Functional Groups and Pharmacological Effects :

  • Nateglinide and A-4166 : Both feature bulky aliphatic substituents (cyclohexylcarbonyl) and act as hypoglycemic agents by modulating insulin secretion via pancreatic K⁺ channels. The ethylsulfonyl group in this compound, being smaller and more polar, may target similar pathways but with altered binding kinetics or tissue specificity .
  • Sulfosulfuron : A sulfonylurea herbicide with an ethylsulfonyl group linked to a heterocyclic core. While its primary target (plant enzymes) differs, the sulfonamide moiety’s electronic properties may parallel those in this compound, suggesting shared synthetic strategies .

Physicochemical Properties: Solubility and Stability: The ethylsulfonyl group enhances water solubility compared to aromatic sulfonamides (e.g., N-[(4-Methylphenyl)sulfonyl]-D-phenylalanine, m.p. 164–165°C ). Acid-Base Behavior: The pKa of N-[(4-Methylphenyl)sulfonyl]-D-phenylalanine is 3.31 , typical for sulfonamides. This compound likely exhibits similar acidity, influencing its ionization state under physiological conditions.

Synthetic Routes :

  • This compound can be synthesized via sulfonylation of D-phenylalanine using ethylsulfonyl chloride, analogous to the preparation of N-Boc-D-phenylalanine (), where chloroform and isobutyl chloroformate are employed .

Research Findings and Implications

  • Hypoglycemic Analogs : Nateglinide and A-4166 demonstrate that D-phenylalanine derivatives with electron-withdrawing substituents effectively modulate glucose metabolism. The ethylsulfonyl group’s smaller size may reduce off-target effects compared to bulkier analogs .
  • Structural Tunability : The contrast between aromatic (N-[(4-Methylphenyl)sulfonyl]-D-phenylalanine) and aliphatic sulfonamides underscores the role of substituent choice in optimizing drug-like properties .

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